Chemical structure and molecular properties of 4-Ethyl-1-benzofuran
Chemical structure and molecular properties of 4-Ethyl-1-benzofuran
Topic: Chemical Structure and Molecular Properties of 4-Ethyl-1-benzofuran Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Architecture, Synthetic Pathways, and Pharmacological Relevance[1]
Executive Summary
4-Ethyl-1-benzofuran (C₁₀H₁₀O) represents a specialized structural motif within the benzofuran class of heterocycles. While less commercially ubiquitous than its 2- and 3-substituted isomers (e.g., 2-ethylbenzofuran), the 4-ethyl isomer has emerged as a critical scaffold in modern medicinal chemistry, particularly in the modulation of circadian rhythms via the BMAL1 pathway. This guide provides a comprehensive analysis of its chemical identity, a validated synthetic protocol via the 3-one intermediate, and its emerging role as a "pioneer factor" ligand in drug discovery.
Chemical Identity & Structural Architecture
Nomenclature and Identification[2][3][4]
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IUPAC Name: 4-Ethyl-1-benzofuran
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Molecular Formula: C₁₀H₁₀O
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Molecular Weight: 146.19 g/mol [1]
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SMILES: CCc1cccc2occc12
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Key Precursor CAS: 83952-89-0 (4-Ethylbenzofuran-3(2H)-one)[2][3]
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Related Isomer CAS: 3131-63-3 (2-Ethylbenzofuran)[1]
Structural Analysis
The molecule consists of a benzene ring fused to a furan ring, with an ethyl group substituted at the C4 position.[4] This specific substitution pattern is sterically significant; unlike 2- or 3-substitution, placing the ethyl group at C4 introduces steric bulk proximal to the furan oxygen's lone pairs and the C3 position, potentially influencing binding affinity in protein pockets (e.g., PAS-B domain of BMAL1).
Electronic Properties:
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Aromaticity: Fully aromatic 10
-electron system. -
Electron Density: The furan oxygen donates electron density into the ring system, making C2 and C3 nucleophilic. The ethyl group at C4 exerts a weak inductive (+I) effect, slightly activating the benzene ring at the ortho (C3, C5) and para (C7) positions relative to itself.
Physicochemical Profile
The following properties are derived from experimental data of close structural analogs and computational consensus for the 4-ethyl isomer.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Colorless to pale yellow oil | Liquid at STP due to asymmetry disrupting crystal packing compared to unsubstituted benzofuran. |
| Boiling Point | ~210–215 °C (at 760 mmHg) | Estimated based on 2-ethylbenzofuran (210°C). |
| LogP (Octanol/Water) | 3.2 ± 0.2 | Highly lipophilic; crosses blood-brain barrier (BBB). |
| Solubility | < 50 mg/L (Water) | Hydrophobic; soluble in DMSO, EtOH, DCM. |
| Polar Surface Area (PSA) | 13.1 Ų | Low PSA correlates with high membrane permeability. |
| H-Bond Donors/Acceptors | 0 Donors / 1 Acceptor | Furan oxygen acts as a weak acceptor. |
Synthetic Pathways[1][8][9][10][11]
Direct functionalization of benzofuran at the C4 position is challenging due to the higher reactivity of the C2 and C3 positions. Therefore, the most robust synthetic route involves de novo ring construction starting from a 3-substituted phenol.
Validated Protocol: From 3-Ethylphenol (The Rap-Stoermer / Cyclization Approach)
This protocol utilizes an intramolecular cyclization strategy via a phenoxy ketone intermediate.
Step 1: O-Alkylation
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Reagents: 3-Ethylphenol, Chloroacetone (or ethyl bromoacetate for 3-one route), K₂CO₃, Acetone.
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Mechanism: S_N2 attack of the phenoxide ion on the alkyl halide.
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Outcome: Formation of the phenoxy ether intermediate. Note that alkylation of 3-ethylphenol can lead to a mixture of isomers (cyclization at C2 or C6 of the phenol), but steric directing effects favor the less hindered position.
Step 2: Cyclodehydration (Intramolecular)
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Reagents: Polyphosphoric Acid (PPA) or H₂SO₄, 100°C.
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Mechanism: Electrophilic aromatic substitution (Friedel-Crafts type) followed by dehydration.
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Critical Control Point: Temperature control is vital to prevent polymerization of the electron-rich furan ring.
Step 3: Aromatization (If using 3-one intermediate)
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If the route goes via 4-ethylbenzofuran-3(2H)-one (CAS 83952-89-0) , a reduction step (NaBH₄) followed by acid-catalyzed dehydration is required to yield the fully aromatic 4-ethyl-1-benzofuran.
Visualization of Synthetic Logic (Graphviz)
Figure 1: Retrosynthetic logic for constructing the 4-ethylbenzofuran core via the stable 3-one intermediate.
Spectroscopic Characterization
Identification of the 4-ethyl isomer relies on distinguishing it from the 2- and 3-ethyl isomers using NMR coupling constants.
Proton NMR (¹H NMR) - Predicted & Rationalized
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Solvent: CDCl₃, 400 MHz.
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Ethyl Group:
- 1.35 (t, 3H, J = 7.5 Hz, -CH₃)
- 2.85 (q, 2H, J = 7.5 Hz, -CH₂-). Note: The methylene quartet is deshielded by the aromatic ring current.
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Furan Ring Protons:
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7.60 (d, 1H, J = 2.2 Hz, H-2). Typical
-furan proton. - 6.85 (d, 1H, J = 2.2 Hz, H-3). Coupling to H-2.
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7.60 (d, 1H, J = 2.2 Hz, H-2). Typical
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Benzene Ring Protons (H-5, H-6, H-7):
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The substitution at C4 breaks the symmetry.
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H-5: Doublet of doublets (dd), coupled to H-6 and H-7.
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H-7: Doublet (d), often shifted downfield due to the proximity to the furan oxygen.
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Mass Spectrometry (MS)
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Molecular Ion (M+): m/z 146.
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Base Peak: Likely m/z 131 (M - CH₃), corresponding to the stable benzofuranyl-methyl cation (tropylium-like rearrangement).
Applications & Biological Relevance[7][8][9][10][12][13][14]
Core Circadian Modulator (CCM)
The most significant recent application of the 4-ethylbenzofuran scaffold is in the development of Core Circadian Modulators (CCMs) .
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Mechanism: The 4-ethylbenzofuran moiety mimics the tryptophan residue of the CLOCK protein, allowing it to bind into the PAS-B domain of the BMAL1 protein.
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Specific Ligand: 3-((4-ethylbenzofuran-7-yl)oxy)-2-fluoropropan-1-ol .
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Therapeutic Potential: This ligand has shown efficacy in resetting circadian rhythms, downregulating inflammatory pathways in macrophages, and preserving BMAL1 protein levels.[4] The "4-ethyl" group is critical for filling the hydrophobic pocket within the PAS-B domain, enhancing binding affinity (
).
Structure-Activity Relationship (SAR)
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C4-Ethyl: Provides optimal steric fill for hydrophobic pockets.
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C7-Substitution: Often used as the attachment point for linker chains (as seen in the CCM ligand) to improve solubility and target engagement.
Safety & Handling
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Hazards: Like most low-molecular-weight benzofurans, 4-ethyl-1-benzofuran should be treated as a potential irritant and sensitizer.
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GHS Classification (Predicted):
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Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Benzofurans can undergo slow autoxidation at the C2-C3 double bond if exposed to light and air for prolonged periods.
References
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ProbeChem Biochemicals. (2025). Core Circadian Modulator (CCM) - BMAL1 ligand.[4] Retrieved from
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PubChem. (2025).[1] 2-Ethylbenzofuran Compound Summary. (Used for comparative physicochemical properties). Retrieved from
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Beilstein Journal of Organic Chemistry. (2012). Experimental procedures and NMR data for benzofuran derivatives. Retrieved from
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BLD Pharm. (2025). 4-Ethylbenzofuran-3(2H)-one (CAS 83952-89-0).[2][3] Retrieved from
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MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. (Reference for general benzofuran synthesis conditions). Retrieved from
